molecular formula C13H13ClO2 B12069777 3-Chloro-5-ethynyl-benzoic acid tert-butyl ester

3-Chloro-5-ethynyl-benzoic acid tert-butyl ester

Cat. No.: B12069777
M. Wt: 236.69 g/mol
InChI Key: AQOLWCGWTCLGES-UHFFFAOYSA-N
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Description

3-Chloro-5-ethynyl-benzoic acid tert-butyl ester is a benzoic acid derivative functionalized with a chlorine atom at the 3-position and an ethynyl (acetylene) group at the 5-position, esterified with a tert-butyl group. The ethynyl group introduces sp-hybridized carbon atoms, which may increase electron-withdrawing effects and reactivity in cross-coupling reactions (e.g., Sonogashira coupling).

Properties

Molecular Formula

C13H13ClO2

Molecular Weight

236.69 g/mol

IUPAC Name

tert-butyl 3-chloro-5-ethynylbenzoate

InChI

InChI=1S/C13H13ClO2/c1-5-9-6-10(8-11(14)7-9)12(15)16-13(2,3)4/h1,6-8H,2-4H3

InChI Key

AQOLWCGWTCLGES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C#C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethynyl-benzoic acid tert-butyl ester typically involves multiple steps:

    Starting Material: The synthesis begins with 3-chloro-5-ethynyl-benzoic acid.

    Esterification: The carboxylic acid group of 3-chloro-5-ethynyl-benzoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-5-ethynyl-benzoic acid tert-butyl ester may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethynyl-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.

    Ester Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Hydrogenation: Catalysts like palladium on carbon (Pd/C) can facilitate the hydrogenation of the ethynyl group.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Hydrogenation Products: The ethynyl group can be converted to an ethyl group.

    Hydrolysis Products: The ester group is converted back to the carboxylic acid.

Scientific Research Applications

3-Chloro-5-ethynyl-benzoic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethynyl-benzoic acid tert-butyl ester depends on the specific reaction it undergoes. For example:

    Ester Hydrolysis: The ester group is hydrolyzed by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and tert-butyl alcohol.

    Substitution Reactions: The chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-5-methyl-benzoic acid methyl ester (CAS: 153203-53-3)

Structural Differences :

  • Substituents : The 5-position substituent is a methyl group instead of ethynyl.
  • Ester Group : Methyl ester (COOCH₃) vs. tert-butyl ester (COO-t-Bu).

Property Implications :

  • Reactivity: The methyl ester is more prone to hydrolysis due to reduced steric hindrance compared to the bulky tert-butyl group.
  • Electronic Effects : The ethynyl group’s electron-withdrawing nature may polarize the aromatic ring more strongly than the methyl group, altering electrophilic substitution patterns.
  • Molecular Weight : The tert-butyl ester increases molecular weight (C₉H₉ClO₂ for methyl ester vs. C₁₃H₁₃ClO₂ for tert-butyl ester), impacting solubility (tert-butyl esters are typically less water-soluble).
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1260610-71-6)

Structural Differences :

  • Core Structure : Pyrrolidine (saturated 5-membered ring) vs. benzoic acid (aromatic ring).
  • Functional Groups : Iodomethyl and pyrrolidine carbamate vs. chloro, ethynyl, and benzoic acid ester.

Shared Features :

  • tert-Butyl Ester : Both compounds use tert-butyl esters, suggesting similar handling precautions (e.g., stability, storage in dry conditions) .
  • Safety Profile : Both require protective equipment to avoid respiratory or dermal irritation, though the pyrrolidine derivative has additional hazards (iodine content).
tert-Butyl (3-aminobenzo[d]isoxazol-5-yl)methylcarbamate (CAS: 368426-88-4)

Structural Differences :

  • Core Structure : Benzoisoxazole (fused aromatic-heterocyclic ring) vs. benzoic acid.
  • Functional Groups : Carbamate (NHCOO-t-Bu) vs. benzoic acid ester.

Shared Features :

  • tert-Butyl Group : Both use tert-butyl as a protecting group, commonly employed in peptide and heterocycle synthesis to block reactive sites.
  • Steric Effects : The tert-butyl group in both compounds may hinder nucleophilic attack, enhancing stability during synthetic steps.

Data Table: Comparative Analysis

Property 3-Chloro-5-ethynyl-benzoic acid tert-butyl ester 3-Chloro-5-methyl-benzoic acid methyl ester (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Molecular Formula C₁₃H₁₃ClO₂ (estimated) C₉H₉ClO₂ C₁₁H₂₀INO₂
Molecular Weight ~236.7 g/mol 184.62 g/mol 325.18 g/mol
Substituents 3-Cl, 5-ethynyl, tert-butyl ester 3-Cl, 5-methyl, methyl ester Iodomethyl, pyrrolidine, tert-butyl ester
Reactivity High (ethynyl for coupling) Moderate (methyl inert) Moderate (iodine for nucleophilic substitution)
Stability High (tert-butyl ester resists hydrolysis) Low (methyl ester hydrolyzes readily) Moderate (pyrrolidine ring stable, iodine may degrade)
Applications Cross-coupling, polymer synthesis SAR studies, intermediates Pharmaceutical intermediates, chiral synthesis

Research Findings and Trends

  • Ester Group Impact : tert-Butyl esters are preferred in multi-step syntheses for their stability, as seen in the target compound and pyrrolidine derivative . Methyl esters, while cheaper, are less robust .
  • Substituent Effects : Ethynyl groups enhance reactivity in metal-catalyzed reactions, whereas chloro and methyl groups are typically used for electronic modulation or steric blocking.
  • Safety Considerations : tert-Butyl esters generally require standard handling precautions, but halogenated variants (e.g., iodine in ) demand stricter controls.

Biological Activity

3-Chloro-5-ethynyl-benzoic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, highlighting its relevance in cancer research and other therapeutic areas.

PropertyValue
Molecular Formula C12H13ClO2
Molecular Weight 224.68 g/mol
IUPAC Name 3-Chloro-5-ethynyl-benzoic acid tert-butyl ester
CAS Number [not available]

Synthesis

The synthesis of 3-Chloro-5-ethynyl-benzoic acid tert-butyl ester typically involves several key steps:

  • Formation of the Ethynyl Group : This can be achieved through a Sonogashira coupling reaction between a chloro-substituted benzoic acid derivative and an appropriate ethynyl reagent.
  • Esterification : The carboxylic acid is converted into the tert-butyl ester using tert-butanol and an acid catalyst, often employing reagents like DCC (dicyclohexylcarbodiimide) or SOCl2 (thionyl chloride) for activation.

Anticancer Properties

Research has indicated that 3-Chloro-5-ethynyl-benzoic acid tert-butyl ester exhibits notable anticancer properties, particularly against various breast cancer cell lines. In a study evaluating its effects on MCF-7, SK-BR-3, and MDA-MB-231 breast cancer cells, the compound demonstrated significant growth inhibition (Figure 1). However, it was less potent compared to established chemotherapeutics like tamoxifen.

The biological mechanism of action for this compound appears to involve modulation of key signaling pathways associated with cancer cell proliferation and survival. Preliminary studies suggest that it may activate apoptotic pathways while inhibiting cell cycle progression in cancerous cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-Chloro-5-ethynyl-benzoic acid tert-butyl ester is crucial for optimizing its efficacy. Modifications at the chloro and ethynyl positions have been explored to enhance biological activity:

  • Chloro Substitution : The presence of the chloro group is essential for maintaining activity, as it may influence binding affinity to target proteins.
  • Ethynyl Group Variations : Altering the ethynyl group has shown promise in increasing cytotoxicity against resistant cancer cell lines.

Case Studies

  • In Vitro Studies : Research published in peer-reviewed journals has documented the compound's ability to suppress growth in triple-negative breast cancer cells, highlighting its potential as a lead compound for further development (PMC8992012).
  • Comparative Analysis : In comparative studies against other benzoic acid derivatives, 3-Chloro-5-ethynyl-benzoic acid tert-butyl ester outperformed several analogs in terms of potency and selectivity towards cancer cells while sparing non-malignant cell lines (PMC9879311).

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